An In-Depth Technical Guide to Thalidomide-5-O-C5-NH2 Hydrochloride: A Core Building Block for Targeted Protein Degradation
An In-Depth Technical Guide to Thalidomide-5-O-C5-NH2 Hydrochloride: A Core Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-5-O-C5-NH2 hydrochloride is a synthetic chemical entity at the forefront of targeted protein degradation (TPD), a revolutionary therapeutic modality. This molecule is a bifunctional linker-ligand conjugate, incorporating the well-characterized Cereblon (CRBN) E3 ubiquitin ligase ligand, thalidomide (B1683933), connected to a 5-carbon alkyl amine linker via an ether linkage. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the terminal amine serves as a versatile attachment point for a ligand targeting a specific protein of interest. This guide provides a comprehensive technical overview of Thalidomide-5-O-C5-NH2 hydrochloride, including its physicochemical properties, a plausible synthetic route, its mechanism of action in PROTACs, and detailed experimental protocols for its application and characterization. While specific peer-reviewed data for this exact molecule is limited, this guide consolidates information from closely related analogs to provide a robust framework for its use in research and development.
Introduction: The Role in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively eliminate target proteins. A PROTAC consists of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
Thalidomide and its analogs, known as immunomodulatory imide drugs (IMiDs), are established ligands for the Cereblon (CRBN) E3 ubiquitin ligase. Thalidomide-5-O-C5-NH2 hydrochloride serves as a crucial building block in the construction of CRBN-recruiting PROTACs. The thalidomide moiety provides the binding anchor to CRBN, while the ether-linked C5 amine chain offers a flexible and chemically accessible point for conjugation to a POI-targeting ligand. The hydrochloride salt form is often utilized to improve the compound's solubility and stability.
Physicochemical Properties
A summary of the key physicochemical properties of Thalidomide-5-O-C5-NH2 hydrochloride is presented in Table 1.
| Property | Value |
| Chemical Name | 5-((5-aminopentyl)oxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride |
| Molecular Formula | C₁₈H₂₂ClN₃O₅ |
| Molecular Weight | 395.84 g/mol |
| Appearance | Solid |
| Primary Function | E3 Ligase (CRBN) Ligand-Linker Conjugate for PROTAC Synthesis |
| Key Structural Features | Thalidomide core, C5 ether linker, terminal primary amine |
Mechanism of Action in a PROTAC Context
The central mechanism of a PROTAC synthesized using Thalidomide-5-O-C5-NH2 hydrochloride involves the formation of a ternary complex between the target protein (POI), the PROTAC molecule, and the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.
Quantitative Data
Binding Affinity to Cereblon (CRBN)
| Compound | Binding Affinity (Kd or IC50) | Experimental Method |
| (S)-Thalidomide | ~250 nM (Kd)[1] | Surface Plasmon Resonance |
| (R)-Thalidomide | ~2.5 µM (Kd)[1] | Surface Plasmon Resonance |
| Lenalidomide | 1.5 µM (IC50)[1] | Time-Resolved FRET |
| Pomalidomide | 1.2 µM (IC50)[1] | Time-Resolved FRET |
Note: Binding affinities can vary depending on the specific experimental conditions and assay formats.
PROTAC Degradation Efficacy
While comprehensive data for PROTACs specifically using Thalidomide-5-O-C5-NH2 hydrochloride is scarce in peer-reviewed publications, a commercially available PROTAC, "PROTAC HDAC8 Degrader-2," is reported to be synthesized from a "Thalidomide-NH-C5-NH2" conjugate.[2][3] This provides a valuable, albeit vendor-reported, data point for the application of this linker-ligand system.
| PROTAC Name | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| PROTAC HDAC8 Degrader-2 | HDAC8 | 8.9[2][3] | N/A | N/A |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. N/A: Not available in the public domain.
Experimental Protocols
Synthesis of Thalidomide-5-O-C5-NH2
Step 1: Synthesis of tert-butyl (5-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)oxy)pentyl)carbamate
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To a solution of 5-hydroxythalidomide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
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Add tert-butyl (5-bromopentyl)carbamate (1.2 eq) to the mixture.
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Stir the reaction mixture at 80 °C for 12 hours.
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After cooling to room temperature, dilute the reaction with water and extract with dichloromethane (B109758) (DCM) (3x).
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Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by silica (B1680970) gel column chromatography to yield the Boc-protected intermediate.
Step 2: Synthesis of Thalidomide-5-O-C5-NH2 (Deprotection)
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Dissolve the Boc-protected intermediate from Step 1 in DCM.
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Add trifluoroacetic acid (TFA, e.g., 20-50% v/v in DCM) to the solution.
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Stir the reaction mixture at room temperature for 1-2 hours.
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Concentrate the reaction mixture under reduced pressure.
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Re-dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ and brine to neutralize any remaining acid.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, Thalidomide-5-O-C5-NH2. The hydrochloride salt can be formed by treating the free base with HCl in a suitable solvent like ether or dioxane.
PROTAC Synthesis via Amide Bond Formation
The terminal amine of Thalidomide-5-O-C5-NH2 hydrochloride is readily conjugated to a POI ligand containing a carboxylic acid via standard amide coupling.
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Reagent Preparation : In a dry reaction vial under an inert atmosphere, dissolve the POI ligand with a carboxylic acid moiety (1.0 eq) in anhydrous DMF. In a separate vial, dissolve Thalidomide-5-O-C5-NH2 hydrochloride (1.1 eq) in anhydrous DMF.
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Neutralization and Activation : To the solution of the POI ligand, add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 3.0 eq). The base will also neutralize the hydrochloride salt of the thalidomide linker. Stir for 10-15 minutes at room temperature to activate the carboxylic acid.
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Coupling Reaction : Add the solution of Thalidomide-5-O-C5-NH2 to the activated POI ligand solution.
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Reaction Monitoring : Stir the reaction at room temperature for 4-12 hours. Monitor the progress by LC-MS to check for the consumption of starting materials and the formation of the desired PROTAC product.
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Work-up and Purification : Once the reaction is complete, quench by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate. Purify the crude product by preparative HPLC to obtain the final PROTAC.
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Characterization : Confirm the identity and purity of the final PROTAC using LC-MS, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.
Western Blot for PROTAC-Induced Protein Degradation
Western blotting is the standard method to quantify the reduction in target protein levels following PROTAC treatment.
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Cell Culture and Treatment : Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with various concentrations of the PROTAC (typically in a dose-response manner) and a vehicle control (e.g., DMSO). Incubate for a desired time course (e.g., 4, 8, 16, 24 hours).
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Cell Lysis : Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
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SDS-PAGE and Protein Transfer : Normalize protein concentrations and add Laemmli sample buffer. Denature the samples by heating. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting : Block the membrane (e.g., with 5% non-fat milk in TBST). Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin). Quantify band intensities using densitometry software. Normalize the POI signal to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
Conclusion
Thalidomide-5-O-C5-NH2 hydrochloride is a valuable and versatile chemical tool for the development of PROTACs that recruit the CRBN E3 ligase. Its structure offers a reliable CRBN-binding moiety and a flexible, readily conjugatable linker for attachment to a wide variety of POI ligands. While specific, publicly available quantitative data for this exact molecule is limited, the well-understood mechanism of thalidomide-based PROTACs and the data from closely related analogs provide a strong basis for its application. The experimental protocols detailed in this guide offer a robust framework for the synthesis and characterization of novel PROTACs, facilitating the advancement of targeted protein degradation as a therapeutic strategy.
